S-Propyl thioacetate (CAS 2307-10-0) addresses the inherent handling hazards of free thiols such as high volatility and offensive odor. It serves as a protected propylthiol precursor with improved process safety. • Stable liquid (b.p. ~138°C) minimizing vapor exposure vs. propane-1-thiol (~67°C). • Facilitates controlled S-propyl ligation to gold nanoparticles, yielding larger core sizes. • FEMA 3385 flavor agent delivering consistent onion/garlic notes for savory formulations. Globally available from SMolecule with quality assurance.
S-Propyl thioacetate (CAS 2307-10-0) is an organosulfur compound belonging to the thioester class. It functions as a stable, liquid precursor for introducing the S-propyl group in organic synthesis and materials science. Its primary procurement value lies in providing a less volatile and less malodorous alternative to propane-1-thiol, effectively acting as a protected form of the thiol. Additionally, it is a FEMA-recognized (FEMA 3385) flavoring agent, valued for its specific sulfurous, onion-like sensory profile in food and beverage applications.
Substituting S-Propyl thioacetate is often operationally inefficient or functionally inadequate. Direct replacement with propane-1-thiol introduces significant handling challenges due to the thiol's high volatility (Boiling Point ~67°C vs. ~138°C for the thioacetate) and notoriously powerful, unpleasant odor, complicating process safety and workplace environments. Substitution with other S-alkyl thioacetates (e.g., S-ethyl or S-butyl) fails in applications where the specific chain length of the propyl group is critical for tuning material properties, such as nanoparticle surface ligation, or for achieving a precise, regulated sensory profile in flavor formulations.
In the synthesis of monolayer-protected gold nanoparticles, the choice of sulfur precursor directly controls the resulting particle size. Under identical two-phase synthesis conditions, an alkanethioacetate precursor resulted in nanoparticles with an average diameter of 4.9 ± 1.2 nm. In contrast, using the corresponding alkanethiol as the precursor produced significantly smaller nanoparticles with an average diameter of 1.6 ± 0.3 nm. This effect is attributed to the comparatively weaker ligation of the thioacetate during the critical nucleation and growth phase, allowing for the formation of larger crystalline cores before surface passivation is complete.
| Evidence Dimension | Average Gold Nanoparticle Diameter |
| Target Compound Data | 4.9 ± 1.2 nm (using alkanethioacetate) |
| Comparator Or Baseline | Alkanethiol: 1.6 ± 0.3 nm |
| Quantified Difference | >200% larger average diameter |
| Conditions | Brust-Schiffrin two-phase synthesis method, with a 1:1 S/Au molar ratio. |
This provides a direct, process-based method for tuning nanoparticle size, enabling the synthesis of larger particles without altering other reaction parameters.
S-Propyl thioacetate offers a significant advantage in material handling and processability over its corresponding thiol, propane-1-thiol. The thioacetate is a liquid with a boiling point of 137-139°C, making it substantially less volatile than propane-1-thiol, which has a boiling point of approximately 67°C. This higher boiling point drastically reduces vapor pressure at ambient and process temperatures, minimizing inhalation exposure and the pervasive, unpleasant odors characteristic of low-molecular-weight thiols.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 137-139°C |
| Comparator Or Baseline | Propane-1-thiol: ~67°C |
| Quantified Difference | ~70°C higher boiling point |
| Conditions | Atmospheric pressure. |
Reduces engineering control requirements (e.g., specialized ventilation), improves workplace safety, and simplifies liquid handling in both manual and automated synthesis systems.
Procuring S-Propyl thioacetate provides a high-purity, single-component liquid that is immediately ready for use. The common alternative involves a separate synthesis step: reacting a propyl halide or other electrophile with a thioacetate salt, such as potassium thioacetate (KSAc). This in-situ or separate preparation requires sourcing multiple starting materials, performing a reaction, and implementing a workup and purification protocol, introducing variability and potential for side-product formation. The use of pre-synthesized S-Propyl thioacetate bypasses these steps entirely.
| Evidence Dimension | Process Steps Required |
| Target Compound Data | 1 (Dispense from container) |
| Comparator Or Baseline | ≥ 3 (Source multiple reagents, react, purify) |
| Quantified Difference | Eliminates at least 2 major process steps |
| Conditions | Standard laboratory or pilot-scale synthesis workflow. |
This simplifies experimental design, saves significant process time, ensures batch-to-batch reproducibility, and reduces overall resource expenditure on precursor preparation.
For fabricating gold nanoparticles where a larger particle size is desired without modifying other synthesis parameters like temperature or reactant ratios. The use of S-Propyl thioacetate in place of propane-1-thiol provides a reliable method to achieve larger core sizes.
As a key component in creating complex savory flavors, particularly those requiring specific onion, garlic, or sulfurous notes. Its status as a FEMA-regulated substance (3385) makes it a standardized choice for food and beverage products where a consistent, non-interchangeable profile is required.
In any synthetic application requiring the introduction of a propylthiol group where odor, volatility, and handling safety are primary process concerns. Its high boiling point and masked thiol functionality make it ideal for use in environments with standard ventilation and for multi-step syntheses where premature deprotection or side reactions from a free thiol are undesirable.
Flammable;Irritant